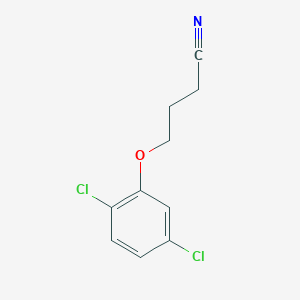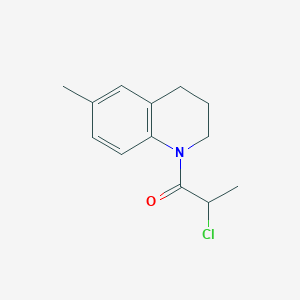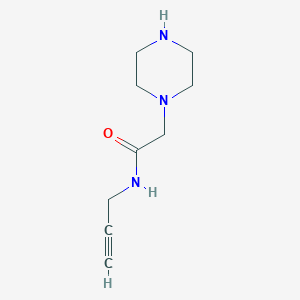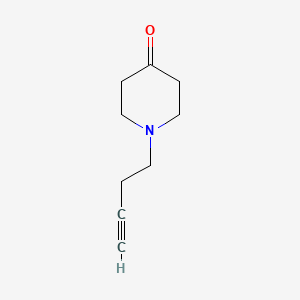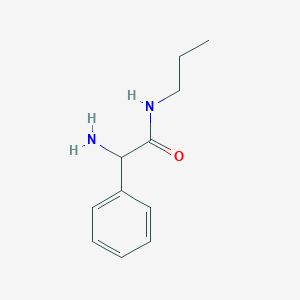
6-(4-Methylpiperidin-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylpiperidin-1-yl)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group and a 4-methylpiperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpiperidin-1-yl)nicotinonitrile typically involves the reaction of 4-methylpiperidine with nicotinonitrile under specific conditions. The reaction can be carried out using a variety of solvents, such as dimethylformamide (DMF) or acetonitrile, and may require a catalyst like palladium on carbon (Pd/C) to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency in the manufacturing process.
化学反应分析
Types of Reactions: 6-(4-Methylpiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used to substitute the nitrile group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, 6-(4-Methylpiperidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a ligand for various receptors. Its interaction with biological targets can provide insights into receptor-ligand binding mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 6-(4-Methylpiperidin-1-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
4-(1-Methylpiperidin-4-yl)aniline
(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol
4-(4-Methylpiperidin-1-yl)aniline
Uniqueness: 6-(4-Methylpiperidin-1-yl)nicotinonitrile stands out due to its specific structural features, which confer unique reactivity and binding properties compared to similar compounds. Its nitrile group and pyridine ring combination make it particularly versatile in chemical synthesis and biological applications.
属性
IUPAC Name |
6-(4-methylpiperidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)9-14-12/h2-3,9-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCQTWFNHCFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
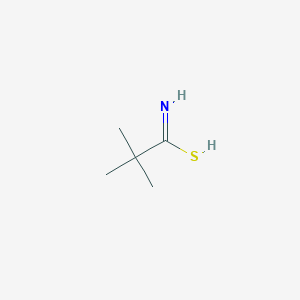
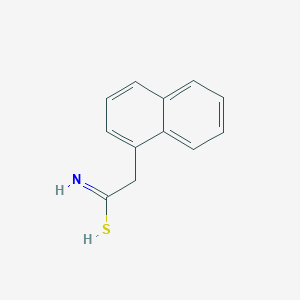
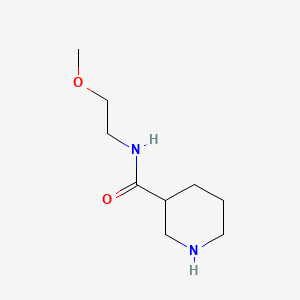


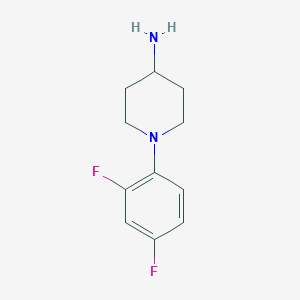
![2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)
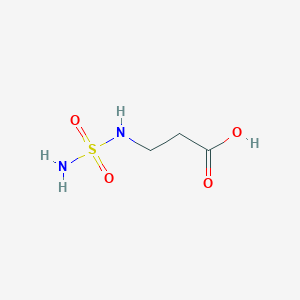
![3-[(2-Bromophenyl)methyl]azetidine](/img/structure/B7808320.png)
